molecular formula C13H8N2O3S B14587406 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide CAS No. 61572-38-1

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide

Cat. No.: B14587406
CAS No.: 61572-38-1
M. Wt: 272.28 g/mol
InChI Key: CMLVDMZOURAOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide is a chemical compound with the molecular formula C13H8N2O3S and a molecular weight of 272.28 This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and thienyl groups, and an additional dioxide functionality

Preparation Methods

The synthesis of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a diketone, followed by oxidation to introduce the dioxide functionality. Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.

Chemical Reactions Analysis

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove oxygen functionalities, potentially converting the dioxide to other forms.

    Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide include other pyrazolone derivatives with different substituents. These compounds share a common pyrazolone core but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and dioxide functionality, which confer distinct chemical and biological properties.

Properties

CAS No.

61572-38-1

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

IUPAC Name

1,2-dioxido-3-phenyl-5-thiophen-2-ylpyrazole-1,2-diium-4-one

InChI

InChI=1S/C13H8N2O3S/c16-13-11(9-5-2-1-3-6-9)14(17)15(18)12(13)10-7-4-8-19-10/h1-8H

InChI Key

CMLVDMZOURAOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=CS3)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.